molecular formula HfBr4<br>Br4Hf B083106 Hafnium tetrabromide CAS No. 13777-22-5

Hafnium tetrabromide

カタログ番号 B083106
CAS番号: 13777-22-5
分子量: 498.1 g/mol
InChIキー: FEEFWFYISQGDKK-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium tetrabromide is an inorganic compound with the formula HfBr4. It is the most common bromide of hafnium . It is a colorless, diamagnetic moisture-sensitive solid that sublimes in a vacuum .


Synthesis Analysis

The conventional halide synthesis method of preparing hafnium alkoxides [Hf (OR) 4, R is an alkyl] has problems of inefficiency, a heavy CO2 emission footprint, and substantial solid and gas waste .


Molecular Structure Analysis

Hafnium tetrabromide adopts a structure very similar to that of zirconium tetrabromide, featuring tetrahedral Hf centers, in contrast to the polymeric nature of hafnium tetrachloride .


Chemical Reactions Analysis

The anodic hafnium undergoes an oxidation reaction to form Hf 4+ cations on the anode through (R2), while the ethanol (C2H5OH) adsorbed on the cathode undergoes a reduction reaction to generate free alkoxy anions (C2H5O−) and hydrogen gas (H2) through (R3) .


Physical And Chemical Properties Analysis

Hafnium tetrabromide is a colorless solid with a density of 5.094 g/cm3 . It is diamagnetic and moisture sensitive .

科学的研究の応用

  • High-Temperature Ceramics : Hafnium-based materials, particularly HfO2 (Hafnium dioxide), have been studied for their potential use in high-temperature transformation toughening in ceramics. HfO2 exhibits a higher tetragonal to monoclinic transformation temperature compared to ZrO2, making it a candidate for high-temperature structural applications (Wang, Li, & Stevens, 1992).

  • Electronic Device Applications : The deposition of HfO2 using hafnium precursors, including hafnium tetrachloride, is crucial in electronics. Chlorine residue from these precursors in HfO2 can affect the electronic properties, such as reducing the band gap and acting as a source of negative fixed charge (Sun et al., 2007; Sun et al., 2008).

  • Memory Device Applications : Hafnium oxide films, grown using metalorganic chemical vapor deposition (MOCVD) from hafnium precursors, have shown promising resistive switching characteristics for nonvolatile memory device applications. These materials demonstrate high resistance ratios and low operational voltages, making them suitable for use in electronic memory devices (Lee, Kim, Rhee, & Yong, 2008).

  • Thin Film Deposition : Various hafnium compounds, including hafnium carbamates and ureates, have been synthesized for the low-temperature growth of HfO2 thin films. These materials are used in the fabrication of thin films for various applications, including electronics and optics (Pothiraja et al., 2009).

  • Oxygen Getter in Electronic Applications : Hafnium's ability to getter oxygen from adjacent dielectrics, such as hafnium dioxide, is significant in maintaining control over oxygen stoichiometry in electronic applications. This property is essential in applications ranging from transistors to resistive memory (O’Hara, Bersuker, & Demkov, 2014).

  • Corrosion Studies : Research on the corrosion behavior of hafnium in various environments, such as in the presence of bromide ions, contributes to understanding the material's durability and suitability for different applications (Changhong et al., 2015).

  • Biomedical Applications : Studies on the tissue response to hafnium have shown that it can be a suitable material for biomedical applications, owing to its compatibility in bone and soft tissue environments. This makes hafnium a candidate for implant materials (Mohammadi et al., 2001).

Safety And Hazards

Hafnium tetrabromide is labeled as a danger according to GHS labeling. It has hazard statements H314 and precautionary statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 .

将来の方向性

The discovery of ferroelectricity in oxides that are compatible with modern semiconductor manufacturing processes, such as hafnium oxide, has led to a re-emergence of the ferroelectric field-effect transistor in advanced microelectronics . The development of the first-in-class radioenhancer NBTXR3 (functionalized hafnium oxide nanoparticles) opened new avenues to address this major therapeutic issue .

特性

IUPAC Name

tetrabromohafnium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEFWFYISQGDKK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Br[Hf](Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfBr4, Br4Hf
Record name hafnium(IV) bromide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hafnium(IV)_bromide
Description Chemical information link to Wikipedia.
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065628
Record name Hafnium bromide (HfBr4)
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Molecular Weight

498.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Hafnium tetrabromide

CAS RN

13777-22-5
Record name Hafnium bromide (HfBr4)
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Record name Hafnium bromide (HfBr4)
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Record name Hafnium bromide (HfBr4)
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Record name Hafnium bromide (HfBr4)
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Record name Hafnium tetrabromide
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Citations

For This Compound
22
Citations
WC Schumb, CK Morehouse - Journal of the American Chemical …, 1947 - ACS Publications
… of aluminum bromide and unchanged hafnium tetrabromide over … Summary Anhydrous hafnium tetrabromide of purity greater than 95% hafnium tetrabromide, was prepared from the …
Number of citations: 8 pubs.acs.org
EN Moskvitina, YY Kuzyakov - Moscow University Chemistry Bulletin, 2015 - Springer
… The studied molecules are formed in plasma created during a pulse discharge (14 kV, 3 μF) through a vapor mixture of hafnium tetrabromide with nitrogen and hydrogen (1 : 3) or …
Number of citations: 4 link.springer.com
RJH Clark, W Errington, J Lewis… - Journal of the Chemical …, 1966 - pubs.rsc.org
… Similarly, zirconium tetrabromide reacts much faster with the diarsine than does hafnium tetrabromide. In view of the difficulty experienced in obtaining zirconium free from traces of …
Number of citations: 12 pubs.rsc.org
GS Marek, SI Troyanov, VI Tsirel'nikov - Zhurnal Neorganicheskoj …, 1979 - inis.iaea.org
… [en] In reduction of hafnium tetrabromide vapours by metallic hafnium (pressure 30-40 atm) at temperature 480-580 deg C followed by keeping of the reduction product at a temperature …
Number of citations: 2 inis.iaea.org
R Makhija, AD Wastland - Journal of the Chemical Society, Dalton …, 1977 - pubs.rsc.org
… Hafnium tetrabromide has an unusually high affinity for bromide. In this respect it differs … A stoicheiometric quantity of zirconium or hafnium tetrabromide was added and the two …
Number of citations: 8 pubs.rsc.org
RJH Clark, BK Hunter, DM Rippon - Inorganic Chemistry, 1972 - ACS Publications
The Raman spectra of titanium tetrachloride (at 65), titanium tetrabromide (at 125), and the tetrachlorides, tetrabromides, and tetraiodides of zirconium and hafnium (at 380-420) have …
Number of citations: 62 pubs.acs.org
SS Berdonosov, DG Berdonosova, AV Lapitskii… - Zh. Neorgan. Khim., 1963 - osti.gov
X-RAY STUDIES OF HAFNIUM TETRABROMIDE (Journal Article) | OSTI.GOV skip to main content Sign In Create Account Show search Show menu OSTI.GOV title logo US …
Number of citations: 0 www.osti.gov
IV Vinarov, EI Kovaleva, NP Khromova - Ukr. Khim. Zh., 1965 - osti.gov
PREPARATION OF HAFNIUM TETRABROMIDE AND TETRAIODIDE (Journal Article) | OSTI.GOV skip to main content Sign In Create Account Show search Show menu OSTI.GOV title logo US …
Number of citations: 0 www.osti.gov
AE Finholt, AC Bond Jr, KE Wilzbach… - Journal of the …, 1947 - ACS Publications
… not less than 95.5% hafnium tetrabromide. It was a white, … The sublimed, anhydrous hafnium tetrabromide was … of aluminum bromide and unchanged hafnium tetrabromide over …
Number of citations: 431 pubs.acs.org
EM Larsen, JJ Leddy - Journal of the American Chemical Society, 1956 - ACS Publications
… done by Schumb and Morehouse4 who repeated the experiments ofYoung and Schumb3 with hafnium tetrabromide. Although zirconium triiodide has been observed to form,6 no …
Number of citations: 45 pubs.acs.org

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